molecular formula C15H8Br3NO3 B2840056 2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate CAS No. 391221-80-0

2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate

Cat. No. B2840056
CAS RN: 391221-80-0
M. Wt: 489.945
InChI Key: LGRGNQRXXYANDJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate, also known as DBCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBCA is a member of the family of phenylacetate esters and has been synthesized through various methods.

Scientific Research Applications

Oxidation and Formation of Brominated Polymeric Products

Bromophenols (BrPs), including dibromophenols, show reactivity towards oxidizing agents like potassium permanganate [Mn(VII)], leading to the formation of brominated dimeric products such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). These processes are significant in water treatment and environmental science, suggesting potential applications in managing BrP-containing waters and understanding the fate of brominated compounds in natural environments (Jiang et al., 2014).

Regiochemistry in Nucleophilic Attack

Studies on halogenated compounds, including brominated ones, have shown how different conditions (e.g., the presence of acetate ion) influence the regiochemistry of nucleophilic attack, offering insights into synthetic chemistry applications. This knowledge is essential for designing synthetic pathways and understanding the behavior of brominated compounds under various chemical conditions (Organ et al., 2003).

Antioxidant Activity

Bromophenols isolated from marine algae have been found to exhibit potent antioxidant activities. These natural compounds can scavenge free radicals effectively, suggesting their potential application as natural antioxidants in pharmaceuticals, nutraceuticals, and food preservation. The presence of bromine atoms in these compounds seems to enhance their antioxidant properties, which could be relevant to the research and development of "2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate" in similar applications (Li et al., 2011).

Enzyme Inhibition

Bromophenol derivatives have been synthesized and tested for their ability to inhibit various enzymes, such as carbonic anhydrases and cholinesterases. These activities are crucial for developing therapeutic agents against diseases like glaucoma, epilepsy, and Alzheimer's disease. Research into the enzymatic inhibition properties of brominated compounds can lead to new drug discoveries and the development of pharmaceuticals (Bayrak et al., 2017).

properties

IUPAC Name

(2,6-dibromo-4-cyanophenyl) 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br3NO3/c16-10-1-3-11(4-2-10)21-8-14(20)22-15-12(17)5-9(7-19)6-13(15)18/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRGNQRXXYANDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)OC2=C(C=C(C=C2Br)C#N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate

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